molecular formula C7H10N2O2 B590412 5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one CAS No. 132033-95-5

5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one

Cat. No.: B590412
CAS No.: 132033-95-5
M. Wt: 154.169
InChI Key: SLYOYLWCBHVEOG-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one is a chemical compound characterized by the presence of a pyrrolidine ring attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with isoxazole derivatives in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(pyrrolidin-2-yl)isoxazole: This compound shares a similar structure but with a methyl group attached to the isoxazole ring.

    5-(Pyrrolidin-2-yl)isoxazole: Lacks the carbonyl group present in 5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the pyrrolidine and isoxazole rings, along with the carbonyl group, makes it a versatile compound with diverse applications.

Properties

IUPAC Name

5-pyrrolidin-2-yl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7-4-6(11-9-7)5-2-1-3-8-5/h4-5,8H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYOYLWCBHVEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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